N-(2,4-dichlorobenzyl)-2-methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinamine
Overview
Description
N-(2,4-dichlorobenzyl)-2-methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for understanding various biological processes.
Scientific Research Applications
Optoelectronic Materials
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Research indicates that quinazoline and pyrimidine derivatives are extensively utilized in the synthesis of electronic devices, luminescent elements, and photoelectric conversion elements. These compounds are incorporated into π-extended conjugated systems, significantly enhancing their optoelectronic properties. Specifically, polyhalogen derivatives are used as starting materials for creating fluorescent quinazolines, which have applications in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. Iridium complexes based on pyrimidine derivatives are highlighted for their efficiency in OLED materials, and pyrimidine push-pull systems are noted for their potential as photosensitizers in dye-sensitized solar cells (Lipunova et al., 2018).
Medicinal Chemistry
Tautomerism of Nucleic Acid Bases : The review on tautomerism of nucleic acid bases emphasizes the importance of molecular interactions in changing tautomeric equilibria of purine and pyrimidine bases. This study provides a fundamental understanding of how purines and pyrimidines interact with their environment, which is crucial for designing drugs targeting nucleic acids. The insights into tautomeric shifts could be relevant for compounds like "N-(2,4-dichlorobenzyl)-2-methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinamine" in drug design and development (Person et al., 1989).
properties
IUPAC Name |
6-(benzenesulfinylmethyl)-N-[(2,4-dichlorophenyl)methyl]-2-methylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-13-23-16(12-26(25)17-5-3-2-4-6-17)10-19(24-13)22-11-14-7-8-15(20)9-18(14)21/h2-10H,11-12H2,1H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDYDMQIVUAERL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)Cl)Cl)CS(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-2-methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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